2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups like the 3-fluorophenyl, methoxyethyl, and sulfanyl groups adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a quinazoline derivative is reacted with a 3-fluorobenzyl sulfide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit certain enzymes or receptors, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme or receptor, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-([(3-Fluorophenyl)methyl]sulfanyl)ethan-1-amine: Shares the 3-fluorophenyl and sulfanyl groups but lacks the quinazoline core.
N-(3-Fluoro-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine: Contains similar fluorophenyl groups but has an imidazole core instead of quinazoline.
Uniqueness
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine is unique due to its specific combination of functional groups and the quinazoline core. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-23-10-9-20-17-15-7-2-3-8-16(15)21-18(22-17)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYATPBKPGKNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.